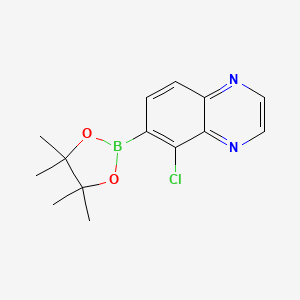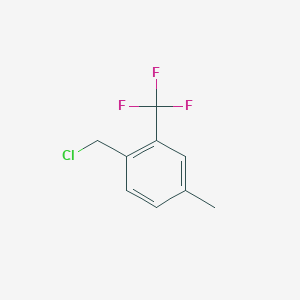
4-Methyl-2-(trifluoromethyl)benzyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-4-methyl-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8ClF3 It is a derivative of benzene, characterized by the presence of a chloromethyl group, a methyl group, and a trifluoromethyl group attached to the benzene ring
Preparation Methods
The synthesis of 1-(Chloromethyl)-4-methyl-2-(trifluoromethyl)benzene can be achieved through several routes. One common method involves the chloromethylation of 4-methyl-2-(trifluoromethyl)benzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.
Industrial production of this compound may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to enhance efficiency and reduce costs.
Chemical Reactions Analysis
1-(Chloromethyl)-4-methyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The trifluoromethyl group can be reduced under specific conditions, although this reaction is less common due to the stability of the CF3 group.
Common reagents and conditions for these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-(Chloromethyl)-4-methyl-2-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for compounds with anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals, including polymers and surfactants, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(Chloromethyl)-4-methyl-2-(trifluoromethyl)benzene exerts its effects involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes and proteins.
Comparison with Similar Compounds
1-(Chloromethyl)-4-methyl-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-4-(trifluoromethyl)benzene: Lacks the methyl group, resulting in different reactivity and applications.
1-(Chloromethyl)-2-(trifluoromethyl)benzene: The position of the trifluoromethyl group affects the compound’s chemical properties and reactivity.
1-(Chloromethyl)-4-methylbenzene: Lacks the trifluoromethyl group, leading to reduced stability and different applications.
The presence of both the methyl and trifluoromethyl groups in 1-(Chloromethyl)-4-methyl-2-(trifluoromethyl)benzene makes it unique, offering a balance of reactivity and stability that is advantageous for various applications.
Properties
Molecular Formula |
C9H8ClF3 |
|---|---|
Molecular Weight |
208.61 g/mol |
IUPAC Name |
1-(chloromethyl)-4-methyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8ClF3/c1-6-2-3-7(5-10)8(4-6)9(11,12)13/h2-4H,5H2,1H3 |
InChI Key |
VACHUULSFDIFSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CCl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13970206.png)




![5,7-Dimethylpyrimido[1,6-a]indole](/img/structure/B13970239.png)
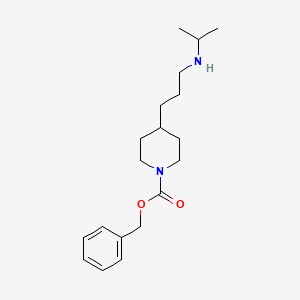
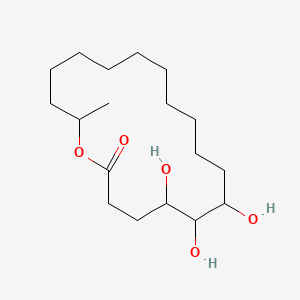

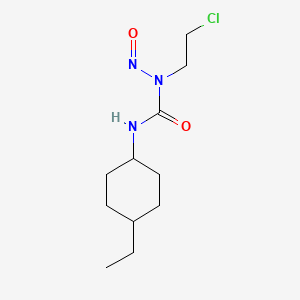
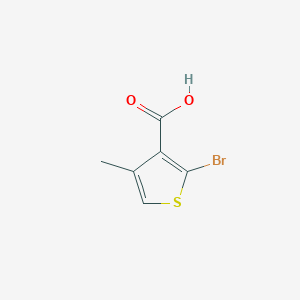
![2-(1,5-Dimethyl-1H-benzo[d]imidazol-2-yl)ethenol](/img/structure/B13970294.png)

